1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, dimethyl, and tetrahydrofuran moieties
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. For instance, compounds with different substituents on the phenyl ring may exhibit different levels of anticancer activity or solubility in various solvents .
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO6/c1-14-10-18-20(11-15(14)2)33-25-22(24(18)28)23(16-7-8-19(30-3)21(12-16)31-4)27(26(25)29)13-17-6-5-9-32-17/h7-8,10-12,17,23H,5-6,9,13H2,1-4H3 |
InChI Key |
LGLDVSSHEMQHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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